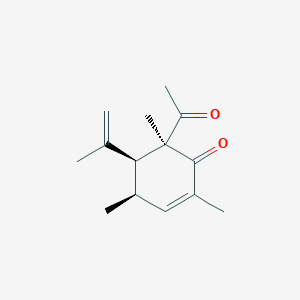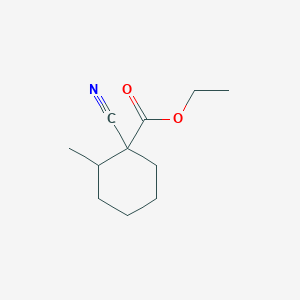
Ethyl-1-cyano-2-methylcyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl-1-cyano-2-methylcyclohexanecarboxylate is an organic compound with the molecular formula C11H17NO2 and a molecular weight of 195.26 g/mol It is a derivative of cyclohexanecarboxylic acid and is characterized by the presence of a cyano group and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl-1-cyano-2-methylcyclohexanecarboxylate can be synthesized through several methods. One common synthetic route involves the catalytic hydrogenation of the Diels-Alder adduct of butadiene and ethyl 2-cyano-2-butenoate . Another method involves the cyclization of δ-ethylenic compounds . The reaction conditions typically require anhydrous solvents and controlled temperatures to ensure the desired product’s formation.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These processes are designed to maximize yield and purity while minimizing the production of by-products. The use of high-pressure reactors and specialized catalysts is common in these industrial methods.
Chemical Reactions Analysis
Types of Reactions: Ethyl-1-cyano-2-methylcyclohexanecarboxylate undergoes various
Properties
Molecular Formula |
C11H17NO2 |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
ethyl 1-cyano-2-methylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C11H17NO2/c1-3-14-10(13)11(8-12)7-5-4-6-9(11)2/h9H,3-7H2,1-2H3 |
InChI Key |
HLNCCQIHRLGNBV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCCCC1C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


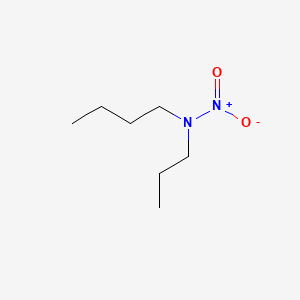
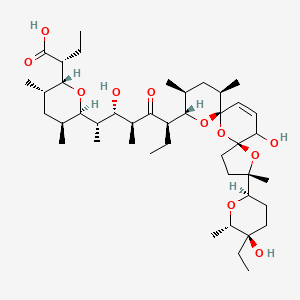
![1-[4-[3-(4-Fluorophenyl)-[1,2]thiazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]butan-1-one](/img/structure/B13798635.png)


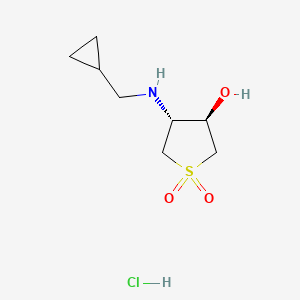

![benzhydryl (6S,7R)-7-[(2-bromoacetyl)amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13798659.png)
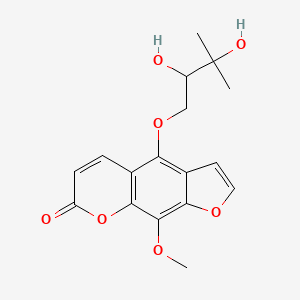
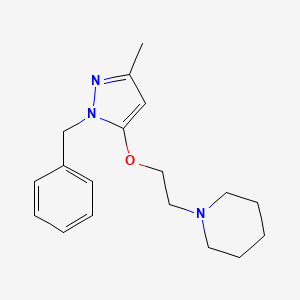
![3,5-Dichloro-2-[3-(3,5-dibromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13798686.png)
![Acetonitrile,[(1-azabicyclo[2.2.1]hept-3-ylideneamino)oxy]-](/img/structure/B13798688.png)
